molecular formula C20H23FN2O4S B2901136 2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954663-84-4

2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Katalognummer: B2901136
CAS-Nummer: 954663-84-4
Molekulargewicht: 406.47
InChI-Schlüssel: FWGRBGYFWOTKLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound for research use. This molecule features a tetrahydroisoquinoline core, a fluorophenoxyacetamide chain, and a propylsulfonyl group. Compounds with this core structure are of significant interest in medicinal chemistry and neuroscience research . Structurally related molecules are investigated for their potential as orexin receptor agonists . The orexin system, comprising orexin type 1 and type 2 receptors, is a key regulator of central physiological processes including sleep/wake regulation, energy homeostasis, and neuroendocrine function . Agonists targeting the orexin type 2 receptor are being explored as potential therapeutic agents for disorders such as narcolepsy and other conditions characterized by excessive daytime sleepiness . Preclinical studies also suggest potential applications for orexin receptor agonists in cognitive disorders, metabolic diseases, and bone disorders like osteoporosis . This compound is provided exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

2-(2-fluorophenoxy)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-2-11-28(25,26)23-10-9-15-7-8-17(12-16(15)13-23)22-20(24)14-27-19-6-4-3-5-18(19)21/h3-8,12H,2,9-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGRBGYFWOTKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The n-butyl group (30) confers higher yield (82%) and lower melting point (75°C) compared to polar substituents (31, 32), suggesting improved synthetic efficiency and crystallinity trade-offs.

Tetrahydroisoquinoline-Based Analogs ()

  • N-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanesulfonamide (): Lacks the fluorophenoxy group but shares the tetrahydroisoquinoline-sulfonamide motif.
  • N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide (): Structural isomer with a 4-fluorophenyl (vs. 2-fluorophenoxy) and acetyl (vs. propylsulfonyl) group. The para-fluorine position may alter electronic effects, while the acetyl group is less electron-withdrawing than sulfonyl .

Pharmacologically Relevant Analog: Goxalapladib ()

Goxalapladib, a naphthyridine-containing acetamide, shares fluorophenyl and trifluoromethyl motifs. Its larger structure (MW 718.80) and piperidine/methoxyethyl groups suggest enhanced binding to complex targets (e.g., atherosclerosis-related proteins). Compared to the target compound, Goxalapladib’s extended conjugation and multiple fluorine atoms likely improve potency but increase synthetic complexity .

Agrochemical Acetamides ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature chloro-substituents and bulky aromatic groups. These structural differences reflect optimization for herbicidal activity (e.g., lipid membrane disruption) rather than the target compound’s likely CNS or metabolic targeting .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(2-fluorophenoxy)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Functional group introduction : Coupling the fluorophenoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (60–80°C, DMF solvent) .
  • Sulfonylation : Reacting the tetrahydroisoquinoline core with propylsulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
  • Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the acetamide moiety .
  • Optimization : Monitor intermediates via TLC and HPLC (>95% purity threshold). Adjust solvent polarity (e.g., switch from THF to acetonitrile) and catalyst loading (e.g., 10–20 mol% Pd for coupling steps) to improve yields .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify fluorophenoxy (δ 6.8–7.2 ppm for aromatic protons) and sulfonyl groups (δ 3.1–3.5 ppm for SO2_2-CH2_2) .
  • HPLC-MS : Confirm molecular weight (calc. ~460 g/mol) and purity (>95%) using reverse-phase C18 columns (gradient: 10–90% acetonitrile/water) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm1^{-1}) and sulfonyl S=O peaks (~1350 cm1^{-1}) .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • Target Selection : Prioritize neurological targets (e.g., dopaminergic or serotonergic receptors) based on structural analogs .
  • In Vitro Assays :
  • Receptor Binding : Radioligand displacement assays (IC50_{50} determination) using HEK293 cells expressing human D2_2/5-HT2A_{2A} receptors .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity (e.g., 10 µM initial concentration, 1 h incubation) .
  • Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) to establish EC50_{50}/IC50_{50} values .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound under conflicting yield/purity requirements?

  • Methodological Answer :

  • Factors : Temperature (X1_1), solvent polarity (X2_2), catalyst loading (X3_3).
  • Response Variables : Yield (Y1_1), purity (Y2_2).
  • Central Composite Design : Run 15–20 experiments to model interactions. For example:
ExperimentX1_1 (°C)X2_2 (Solvent)X3_3 (mol%)Y1_1 (%)Y2_2 (%)
160DMF106292
280Acetonitrile207888
  • Optimization : Response surface methodology identifies a compromise (e.g., 70°C, 15 mol% catalyst, THF solvent) balancing yield (75%) and purity (90%) .

Q. What computational strategies can predict the compound’s pharmacokinetic (PK) properties and guide in vivo studies?

  • Methodological Answer :

  • In Silico Tools :
  • ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS = -4.2), and blood-brain barrier penetration (high likelihood due to sulfonyl group) .
  • Docking Simulations : AutoDock Vina models interactions with D2_2 receptors (binding energy ≤ -8.0 kcal/mol suggests strong affinity) .
  • Metabolism Prediction : CYP450 isoform reactivity (e.g., CYP3A4-mediated oxidation of tetrahydroisoquinoline) via StarDrop .

Q. How can contradictory data on the compound’s mechanism of action (e.g., receptor vs. enzyme targets) be resolved?

  • Methodological Answer :

  • Orthogonal Assays :
  • Knockout Models : CRISPR-Cas9-generated receptor-deficient cell lines to isolate off-target effects .
  • Thermal Shift Assays : Detect direct binding to enzymes by monitoring protein melting temperature shifts (ΔTm_m > 2°C indicates interaction) .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling nodes (e.g., MAPK/ERK for kinase activity) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors with immobilized catalysts (e.g., Pd/C packed beds) reduce racemization risks .
  • Crystallization Control : Use chiral additives (e.g., L-proline) during recrystallization to enforce enantiomeric excess (>98% ee) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression and intermediates in real time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.